5-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-8-4-7(6-12)9-2-3-11(13)15-10(9)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIESMSFVMCSOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=O)OC2=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471443 | |
| Record name | 5-(Bromomethyl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-57-2 | |
| Record name | 5-(Bromomethyl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bromomethyl 2h Chromen 2 One Scaffolds
General Synthetic Routes to Substituted 2H-Chromen-2-ones
The construction of the coumarin (B35378) scaffold is a well-developed field in organic synthesis, with several named reactions being cornerstones of this chemistry. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key synthetic methods include:
Pechmann Condensation: This is one of the most widely used methods for synthesizing 4-substituted coumarins. It involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate (B1235776). researchgate.nettaylorandfrancis.comderpharmachemica.com The reaction is versatile, and a wide range of acid catalysts can be employed, from strong Brønsted acids like sulfuric acid to Lewis acids and heterogeneous solid acid catalysts. researchgate.netderpharmachemica.comarkat-usa.org The reaction conditions can be tuned based on the reactivity of the phenol; highly activated phenols like resorcinol (B1680541) can react under milder conditions, sometimes even at room temperature. researchgate.netias.ac.in
Perkin Reaction: This method involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) and its corresponding sodium or potassium salt.
Knoevenagel Condensation: This route typically involves the reaction of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base like piperidine (B6355638) or pyridine.
Wittig Reaction: The Wittig reaction can be employed to form the α,β-unsaturated ester portion of the coumarin ring, often starting from a salicylaldehyde.
Other Methods: Various other approaches exist, including syntheses starting from aryl propargyl ethers and palladium-catalyzed intramolecular cyclizations. arkat-usa.org
The Pechmann condensation remains a dominant strategy due to its operational simplicity and the commercial availability of a wide array of phenols and β-ketoesters. researchgate.net
Table 1: Comparison of General Synthetic Routes to Coumarins
| Reaction Name | Starting Materials | Key Reagents/Catalysts | Typical Substitution |
|---|---|---|---|
| Pechmann Condensation | Phenol, β-Ketoester | H₂SO₄, Lewis Acids (InCl₃, SnCl₂), Solid Acids | C4-substituted |
| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Sodium/Potassium salt of the acid | C3-substituted |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Weak bases (Piperidine, Pyridine) | C3-carboxy substituted |
| Wittig Reaction | Salicylaldehyde, Phosphonium Ylide | Base | Varied |
Strategies for Regioselective Bromomethylation of 2H-Chromen-2-ones
Introducing a bromomethyl group onto the coumarin scaffold requires careful control of regioselectivity. The two primary strategies involve either the post-synthesis modification of a methyl-substituted coumarin or the use of a brominated building block in the initial ring-forming reaction.
The most common method for converting a methyl group on an aromatic or heteroaromatic ring to a bromomethyl group is through a free-radical halogenation reaction. chemistrysteps.com This is a post-cyclization functionalization strategy.
Reagents: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or under UV light irradiation. youtube.commasterorganicchemistry.com Using NBS is advantageous over using molecular bromine (Br₂) as it provides a low, steady concentration of bromine radicals, which minimizes competing reactions such as electrophilic addition to the double bond in the pyrone ring. masterorganicchemistry.comyoutube.com
Mechanism: The reaction proceeds via a free-radical chain mechanism. An initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the methyl group (the benzylic position) to form a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This radical then reacts with another molecule of Br₂ (formed in situ from NBS and HBr) to yield the bromomethyl product and a new bromine radical, propagating the chain. youtube.comyoutube.com
Regioselectivity: The reaction is highly selective for the benzylic position due to the stability of the intermediate benzylic radical, which is delocalized over the aromatic ring system. chemistrysteps.comyoutube.com
An alternative strategy involves incorporating the bromo-functionality during the initial coumarin synthesis. This can be achieved by using a β-ketoester that is already functionalized.
For example, the Pechmann condensation can be performed with precursors like ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate. arkat-usa.org The reaction of a phenol with ethyl 4-chloroacetoacetate under acidic conditions can yield a 4-(chloromethyl)coumarin. arkat-usa.org A subsequent halide exchange reaction could potentially convert the chloromethyl group to a bromomethyl group, or the brominated analog could be used directly. Research has demonstrated the synthesis of 7-azido-4-(bromomethyl)-2H-chromen-2-one, which is explicitly stated to be obtained via Pechmann condensation, indicating the viability of using a brominated β-ketoester as a direct route to the bromomethyl scaffold. researchgate.net
Table 2: Strategies for Bromomethylation
| Strategy | Method | Precursor | Key Reagents | Notes |
|---|---|---|---|---|
| Post-cyclization | Free-Radical Bromination | Methyl-substituted coumarin | NBS, AIBN (or light) | Highly selective for the benzylic (methyl) position. masterorganicchemistry.comyoutube.com |
| During cyclization | Pechmann Condensation | Phenol, Brominated β-ketoester | Acid catalyst | Builds the bromomethyl group directly into the coumarin scaffold. researchgate.net |
Synthetic Approaches Relevant to 5-(Bromomethyl)-7-methoxy-2H-chromen-2-one
The synthesis of the specific target molecule, this compound, is not widely documented in single-step procedures. A logical and efficient synthetic pathway involves a two-step sequence: first, the synthesis of the methyl-substituted coumarin precursor, followed by its selective bromination.
Step 1: Synthesis of 5-Methyl-7-methoxy-2H-chromen-2-one
The precursor, 5-methyl-7-methoxy-2H-chromen-2-one, can be synthesized via a Pechmann condensation. The key is the selection of the appropriate phenol.
Starting Materials: The ideal phenolic starting material would be 3-methoxy-5-methylphenol (B15851) (orcinol monomethyl ether). Condensation of this phenol with ethyl acetoacetate in the presence of an acid catalyst would directly yield the desired 5-methyl-7-methoxy-4-methyl-2H-chromen-2-one. However, for the title compound which is unsubstituted at the C4 position, a different β-dicarbonyl compound like malic acid (in the von Pechmann-Duisberg modification) or formylacetic acid ester would be required.
Alternative Route: An alternative, well-precedented route involves starting with 5-methylresorcinol (orcinol). tandfonline.comnih.gov
Pechmann Condensation: Orcinol reacts with ethyl acetoacetate to form 5,7-dihydroxy-4-methyl-2H-chromen-2-one. ias.ac.intandfonline.com
Selective Methylation: The resulting dihydroxycoumarin would then need to be selectively monomethylated at the 7-hydroxy position. This can often be achieved using a reagent like dimethyl sulfate (B86663) or methyl iodide with a suitable base, although controlling the regioselectivity between the two hydroxyl groups at C5 and C7 can be challenging.
Step 2: Bromination of 5-Methyl-7-methoxy-2H-chromen-2-one
Once the methyl-substituted precursor is obtained, the final step is the selective bromination of the methyl group at the C5 position.
Method: This is accomplished using the standard conditions for benzylic bromination: N-Bromosuccinimide (NBS) and a radical initiator (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux or photochemical initiation. masterorganicchemistry.com
Reaction: The C5-methyl group is at a benzylic position, making its hydrogens susceptible to abstraction by bromine radicals. The electron-donating 7-methoxy group activates the ring, but the free-radical conditions ensure high selectivity for the methyl group over electrophilic aromatic bromination of the ring itself. The reaction converts the C5-methyl group into the target C5-bromomethyl group, yielding this compound.
This two-step approach, combining a classical coumarin synthesis with a modern selective bromination technique, represents a robust and feasible pathway for the preparation of this compound.
Chemical Transformations and Derivatization Strategies Via the Bromomethyl Moiety
Nucleophilic Substitution Reactions of Bromomethyl-2H-chromen-2-ones
The C-Br bond in bromomethyl coumarins is susceptible to cleavage, making the compound a prime substrate for nucleophilic substitution reactions. acs.orgmdpi.com This reactivity allows for the introduction of a wide range of functional groups onto the coumarin (B35378) core. Brominated heterocycles are recognized as versatile intermediates that facilitate the rapid exploration of chemical space through such substitutions. mdpi.com
The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion. A variety of nucleophiles can be employed, including alkoxides, phenoxides, carboxylates, and thiolates, leading to the formation of ethers, esters, and thioethers, respectively. The general reactivity of coumarins with nucleophiles has been explored, demonstrating the versatility of this scaffold in synthetic chemistry. researchgate.netresearchgate.net For instance, the synthesis of derivatives like 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate highlights the successful reaction of a bromomethyl coumarin with a sulfur-based nucleophile. acs.org
| Nucleophile Type | Reagent Example | Product Type |
| Oxygen | Sodium Methoxide (CH₃ONa) | Methyl Ether |
| Oxygen | Sodium Phenoxide (C₆H₅ONa) | Phenyl Ether |
| Oxygen | Sodium Acetate (CH₃COONa) | Acetate Ester |
| Sulfur | Sodium Thiophenolate (C₆H₅SNa) | Phenyl Thioether |
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Carbon | Sodium Cyanide (NaCN) | Nitrile |
Coupling Reactions for Diverse Chemical Libraries Derived from Bromomethyl Coumarins
The bromomethyl group is a key precursor for various coupling reactions, enabling the construction of complex molecules and diverse chemical libraries. While direct C-H activation and cross-coupling reactions are more commonly reported for the coumarin ring itself mdpi.com, the bromomethyl moiety offers a distinct site for derivatization.
These reactions often involve the formation of an organometallic intermediate or direct coupling with a suitable partner. For example, bromomethyl coumarins can participate in reactions analogous to Suzuki, Stille, or Sonogashira couplings after conversion to a more reactive species. More directly, they can be used in palladium-catalyzed cross-coupling reactions that proceed via the activation of the C-Br bond. The versatility of brominated heterocycles as intermediates in catalytic cross-coupling reactions is a pivotal strategy in modern synthetic chemistry. mdpi.com This approach allows for the linkage of the coumarin scaffold to other aromatic, heteroaromatic, or aliphatic systems, significantly expanding the accessible chemical space.
Formation of Hybrid Molecules and Conjugates
A significant application of the reactivity of the bromomethyl group is the synthesis of hybrid molecules and conjugates, where the coumarin unit is linked to another pharmacophore or functional moiety. This strategy is widely used in drug discovery to create molecules with dual or enhanced biological activity. nih.gov
The reaction of 5-(bromomethyl)-7-methoxy-2H-chromen-2-one with primary or secondary amines is a straightforward and efficient method for generating aminomethyl-coumarin derivatives. This nucleophilic substitution reaction typically proceeds under mild basic conditions to yield the corresponding secondary or tertiary amine. Similarly, nitrogen-containing heterocycles, such as imidazole, pyrazole, or triazole, can act as N-nucleophiles to form C-N bonds with the bromomethyl coumarin. clockss.orgrsc.org These reactions are fundamental in creating libraries of compounds for biological screening. For example, coumarin-BMT (bridge methylene tacrine) hybrids have been synthesized by introducing coumarin to BMT, demonstrating the utility of this chemistry in creating potential acetylcholinesterase inhibitors. nih.govresearchgate.net
| Amine/Heterocycle | Product Structure | Potential Application Area |
| Piperidine (B6355638) | 5-(Piperidin-1-ylmethyl)-7-methoxy-2H-chromen-2-one | CNS-active agents |
| Morpholine | 5-(Morpholinomethyl)-7-methoxy-2H-chromen-2-one | Anticancer agents |
| Imidazole | 5-(1H-Imidazol-1-ylmethyl)-7-methoxy-2H-chromen-2-one | Antimicrobial agents |
| Aniline | 5-((Phenylamino)methyl)-7-methoxy-2H-chromen-2-one | Fluorescent probes |
Sulfur nucleophiles react readily with bromomethyl coumarins. Thiolation, using thiols (R-SH) in the presence of a base, leads to the formation of thioethers (coumarin-CH₂-S-R). This reaction is valuable for introducing sulfur-containing functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule. A notable example is the synthesis of 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate, which showcases the reaction with a thiol precursor. acs.org
Dithiocarbamates, generated from secondary amines and carbon disulfide, are potent sulfur-based nucleophiles that react with bromomethyl coumarins to yield dithiocarbamate esters (coumarin-CH₂-S-C(=S)NR₂). These derivatives have been investigated for a range of biological activities.
Electrochemical Studies of Bromomethyl-2H-chromen-2-one Reactivity
Electrochemical methods provide insight into the redox properties and reactivity of coumarin derivatives. The electrochemical reduction of coumarins has been investigated on various electrodes, such as glassy carbon and mercury-film electrodes. nih.govdntb.gov.ua The process typically involves the reduction of the pyrone ring. For this compound, in addition to the reduction of the coumarin nucleus, the electrochemical cleavage of the carbon-bromine bond is an expected and significant pathway.
The reduction of the C-Br bond can occur via a single two-electron step to form a carbanion, or through a stepwise mechanism involving an initial one-electron transfer to generate a radical anion, which then fragments to yield a carbon-centered radical and a bromide ion. This process is analogous to the photolytic homolytic C-Br bond cleavage observed in other bromomethyl coumarin derivatives. acs.org Electrochemical studies can thus be used to determine the reduction potential of the C-Br bond, providing quantitative data on its reactivity and stability, which is crucial for designing and predicting the outcomes of its chemical transformations.
Biological Activity Research on Bromomethyl 2h Chromen 2 One Derivatives
Antitumor and Antiproliferative Activities of Chromen-2-one Derivatives
Coumarin (B35378) derivatives have demonstrated notable antitumor properties, acting through various mechanisms including the inhibition of signaling pathways, interference with microtubule polymerization, and the induction of apoptosis. nih.gov The design of new derivatives with specific activity against different cancer forms is an ongoing challenge in the pursuit of novel therapeutic drugs.
A significant body of research has demonstrated the cytotoxic effects of bromomethyl-2H-chromen-2-one derivatives and related coumarins against a panel of human cancer cell lines. In vitro experiments have shown that these compounds can inhibit the growth and proliferation of tumor cells at low concentrations, often with selectivity towards cancer cells over normal cells. nih.gov
For instance, a series of benzochromene derivatives displayed significant cytotoxic activity against seven human cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. researchgate.net Specifically, tests on breast cancer cell lines MCF-7, MDA-MB-231, and T-47D yielded IC50 values ranging from 4.6 to 21.5 μM. researchgate.net Other studies have synthesized new coumarin derivatives and tested them against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and prostate cancer (PC3) cell lines, with many of the tested compounds showing satisfactory activity. mdpi.com Halogenated derivatives, in particular, have shown superior activity towards the PC-3 cell line, with IC50 values between 1.1 and 2.7 µM. orientjchem.org
The following table summarizes the antiproliferative activity of various chromen-2-one derivatives against different human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| Benzochromene Derivatives | Breast (MCF-7, MDA-MB-231, T-47D) | 4.6 - 21.5 µM | researchgate.net |
| Halogenated Chromene Derivatives | Prostate (PC-3) | 1.1 - 2.7 µM | orientjchem.org |
| 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one | Hela, HepG2, H1299, HCT-116, MCF-7 | 29.3 - 42.1 µM | nih.gov |
| 2-amino-4-(4-methoxy phenyl)-4H-benzochromene-3-carbonitrile | Leukemia (K562) | 30 µM | nih.gov |
| Chromene Derivatives (91, 92, 93) | Liver (HepG-2) | 2.41, 2.59, 2.53 µg/mL | orientjchem.org |
| Chromene Derivatives (91, 92, 93, 94) | Colon (HCT-116) | 4.98, 5.44, 5.32, 5.20 µg/mL | orientjchem.org |
| Chromene Derivatives (91, 92, 93, 94) | Breast (MCF-7) | 6.72, 6.99, 6.84, 6.52 µg/mL | orientjchem.org |
The anticancer effects of chromen-2-one derivatives are largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This process is a key target in cancer therapy, as it allows for the elimination of malignant cells without triggering an inflammatory response. nih.gov
Studies on benzochromene derivatives revealed that their cytotoxic activity in breast cancer cells occurs via apoptosis. researchgate.net One of the proposed mechanisms involves the generation of reactive oxygen species (ROS). researchgate.net The increase in ROS can lead to direct damage of cellular components like proteins, lipids, and DNA, thereby triggering apoptosis. researchgate.net In some cell lines, such as MCF-7 which has a wild-type p53 tumor suppressor gene, the induction of apoptosis by these compounds appears to be p53-dependent and is associated with high levels of ROS and nitric oxide (NO) production. researchgate.net
Further research on a benzochromene derivative, 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile (4-MC), showed it had potent cytotoxic activity against the human leukemic K562 cell line by inducing sub-G1 cell cycle arrest and apoptosis. nih.gov Morphological changes characteristic of apoptosis were confirmed using fluorescence dual staining. nih.gov The study also indicated that this compound binds to the grooves of DNA, which could be a contributing factor to its cytotoxic effects. nih.gov Furanocoumarin derivatives have also been shown to induce apoptosis in human leukemia cells, including those with multidrug resistance phenotypes. dntb.gov.ua
Antimicrobial Efficacy and Antifungal Potential
Chromene derivatives are recognized for their broad spectrum of antimicrobial activities, including effects against bacteria and fungi. orientjchem.org The development of new coumarin analogues is a promising strategy to combat the rise of multidrug-resistant pathogens. nih.gov
Coumarin derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govsamipubco.com Studies have shown that these compounds can damage bacterial cell membranes. mdpi.com
A series of synthesized coumarin derivatives exhibited strong microbiological activity, with inhibition zones against bacteria ranging from 6 to 27 mm. samipubco.comresearchgate.net One compound, in particular, showed high efficacy against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. samipubco.com Other research has confirmed the antibacterial effects of various coumarin derivatives against food-poisoning bacteria such as Bacillus cereus, Micrococcus luteus, and Listeria monocytogenes. mdpi.com For example, the derivative 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) had a minimum inhibitory concentration (MIC) of 1.5 mM against B. cereus and S. aureus. mdpi.com
Notably, some coumarin derivatives have shown the ability to modulate antibiotic resistance, acting as adjuvants to enhance the efficacy of current antibiotics against multi-drug resistant (MDR) strains of S. aureus and E. coli. nih.gov
The following table presents a summary of the antibacterial activity of selected coumarin derivatives.
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| Coumarin Derivative 4 | E. coli, S. aureus, K. pneumoniae | Strong inhibition (0.5-1 dose range) | samipubco.com |
| Coumarin Derivative 5 | E. coli, S. aureus, K. pneumoniae | Significant inhibition (0.75-1 dose range) | samipubco.com |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | MIC = 1.5 mM | mdpi.com |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC = 1.7 mM | mdpi.com |
| Dicoumarol | L. monocytogenes | MIC = 1.2 mM | mdpi.com |
| Indolinedione−coumarin hybrid 80b | S. aureus, S. enterica | Zone of inhibition: 2.5 cm, 1.3 cm | nih.gov |
| Coumarin-pyrimidine hybrid 226 | Gram-negative strains (E. coli, P. aeruginosa, etc.) | MIC = 25 µg/mL | nih.gov |
Derivatives of 2H-chromen-2-one have also been identified as potent agents against mycobacteria, the causative agents of tuberculosis. eurekaselect.comnih.gov An initial screening of a compound library identified eleven 7-substituted coumarin derivatives that inhibited more than 50% of Mycobacterium tuberculosis growth at a concentration of 50 µM. nih.govpreprints.org
Research has shown that brominated substituents on the coumarin ring can increase antimycobacterial activity. eurekaselect.com Novel coumarin derivatives were evaluated against Mycobacterium bovis BCG, with some compounds containing bromine alkoxy groups showing promising results. eurekaselect.com In another study, a series of 4-methyl-7-substituted coumarin derivatives was screened for anti-tubercular activity. nih.gov Compound 3k from this series showed promising activity against Mycobacterium smegmatis with an MIC of 1.25 μg/mL and against a multi-drug resistant tuberculosis (MDR-TB) strain at 6.25 μg/mL. nih.gov
A specific tetrazole derivative of coumarin (compound 4c) exhibited a potent antitubercular effect against M. tuberculosis H37Rv with an MIC value of 15 μg/mL and was also able to suppress the intracellular growth of the bacilli in infected human macrophages. rsc.org The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes, such as DNA gyrase and enoyl acyl carrier protein reductase (InhA). nih.govrsc.org
Enzyme Inhibition Studies of Bromomethyl Coumarin Derivatives
The biological effects of bromomethyl coumarin derivatives are often linked to their ability to inhibit specific enzymes involved in disease pathology. The core coumarin structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors. researchgate.net
These derivatives have been shown to inhibit a wide range of enzymes. For instance, certain benzylsulfone coumarin derivatives are strong inhibitors of PI3K, a key enzyme in cancer cell signaling pathways. nih.gov Other derivatives have demonstrated selective inhibition of tumor-related carbonic anhydrase (CA) isoforms CA IX and CA XII. nih.gov
In the context of neurodegenerative diseases, coumarin derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.netscienceopen.com A chromenyl coumarate derivative was found to be a more potent AChE inhibitor (IC50 = 48.49 nM) than the standard drug Donepezil. researchgate.net Studies on MAO inhibition revealed that the position of substituents on the coumarin ring influences selectivity; a phenyl group at the C-3 position enhances MAO-B inhibition, while at the C-4 position, it favors MAO-A inhibition. scienceopen.com
Furthermore, coumarin derivatives have been investigated as inhibitors of enzymes relevant to mycobacterial infections and inflammation. A tetrazole derivative of coumarin was a superior inhibitor of the M. tuberculosis enzyme InhA (IC50 = 0.565 µM) compared to the reference inhibitor triclosan. rsc.org Additionally, certain coumarins with bromine alkoxy substituents were found to significantly reduce the production of the pro-inflammatory cytokine TNF-α. eurekaselect.com
The table below provides a summary of the enzyme inhibitory activities of various coumarin derivatives.
| Compound/Derivative Class | Target Enzyme | Activity | Reference |
| 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one | Phosphoinositide 3-kinase (PI3K) | 50.8% inhibition at 20 µM | nih.gov |
| 4-methyl-7-((1-(1-(2h-(2-oxo-chromen-7-yl)foxy)dodecyl)1h-1,2,3-triazol-4-yl)methoxy)-2h-chromen-2-one | Carbonic Anhydrase XII (CA XII) | Kᵢ = 144.6 nM | nih.gov |
| Coumarin Derivative 1D | Tumor Necrosis Factor-alpha (TNF-α) | IC50 = 10.54 µg/mL | eurekaselect.com |
| Tetrazole Derivative 4c | Enoyl Acyl Carrier Protein Reductase (InhA) | IC50 = 0.565 µM | rsc.org |
| Chromenyl Coumarate (CC) | Acetylcholinesterase (AChE) | IC50 = 48.49 nM (Non-competitive) | researchgate.net |
| 3-phenyl coumarin 22d | Monoamine Oxidase B (MAO-B) | Kᵢ = 0.19 µM (Competitive) | scienceopen.com |
| 4-phenyl coumarin 12b | Monoamine Oxidase A (MAO-A) | Kᵢ = 0.39 µM (Mixed) | scienceopen.com |
| Geranyloxycoumarin Derivative 3k | Tyrosinase | IC50 = 0.67 µM | mdpi.com |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a key strategy in managing postprandial hyperglycemia, particularly in type 2 diabetes. Research into the coumarin class of compounds has identified notable alpha-glucosidase inhibitory activity.
While direct studies on 5-(Bromomethyl)-7-methoxy-2H-chromen-2-one are not extensively documented in this context, research on structurally similar molecules provides valuable insights. For instance, 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone , a compound sharing the 5,7-dimethoxy substitution pattern, has demonstrated potent inhibition of both α-glucosidase and α-amylase with IC₅₀ values of 15.03 µM and 12.39 µM, respectively. nih.gov This inhibitory action was found to be more effective than the standard drug, acarbose, and was shown to alleviate the increase in blood glucose levels after starch ingestion in diabetic mice. nih.gov
Furthermore, a semi-synthetic aurone-coumarin hybrid, (Z)-6-(2-benzylidene-4,6-dihydroxy-3-oxo-2,3-dihydrobenzofuran-7-yl)-7-methoxy-2H-chromen-2-one , which contains the 7-methoxy-2H-chromen-2-one core structure, also displayed significant inhibitory activity against α-glucosidase and α-amylase, with IC₅₀ values of 3.55 µM and 10.97 µM, respectively. nih.gov These findings suggest that the methoxy-substituted chromenone skeleton is a promising pharmacophore for developing α-glucosidase inhibitors. The polarizability and the presence of hydrogen bond donor/acceptor groups on the chromenone (coumarin) ring are considered important for this inhibitory activity.
Cholinesterase and Monoamine Oxidase B Inhibition
The inhibition of cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B) is a major therapeutic strategy for neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com Coumarin derivatives have been extensively investigated as multi-target-directed ligands against these enzymes. mdpi.comnih.govsemanticscholar.org
Research on a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones has highlighted their potential as dual inhibitors. For example, the compound 7-(3-chlorobenzyloxy)-4-((methylamino)methyl)-2H-chromen-2-one was identified as a potent MAO-B inhibitor. mdpi.comnih.gov Another derivative in this class showed single-digit nanomolar inhibitory activity towards human MAO-B (IC₅₀ = 3.9 nM) along with moderate affinity for AChE (IC₅₀ = 6.2 µM). mdpi.com
The strategic placement of substituents on the coumarin ring is critical. Halogens, such as bromine or fluorine, at the meta position of the benzyloxy group at position 7 were found to improve inhibitory activity against both AChE and BChE. mdpi.com This indicates that the electronic properties and positioning of substituents on the coumarin scaffold play a crucial role in the interaction with the active sites of these enzymes, with the binding pocket of MAO-B being a key target. mdpi.comsemanticscholar.org Although specific data for this compound is not available, the established activity of related halo-substituted and 7-alkoxy-substituted coumarins suggests it as a candidate for investigation in this area.
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP450) enzymes are central to the metabolism of a vast array of xenobiotics, including approximately 50-60% of all clinically used drugs. nih.gov Inhibition of these enzymes is a primary cause of drug-drug interactions. Coumarins and their derivatives are well-known substrates and, in some cases, inhibitors of CYP450 enzymes. nih.gov
The interaction of coumarins with CYP450 is complex and can be isoform-specific. For instance, some coumarin derivatives act as mechanism-based inactivators of CYP3A4, while showing no inhibition of the closely related CYP3A5. This inactivation can involve the formation of a reactive intermediate that binds to the enzyme. The potential for such interactions makes understanding the metabolic profile of any new coumarin derivative crucial.
While specific inhibitory data for this compound against various CYP450 isoforms is not detailed in the available literature, its coumarin core structure suggests that it would likely be metabolized by this enzyme system and could potentially act as an inhibitor. This is a critical consideration for its development as a therapeutic agent, as interactions could lead to altered plasma concentrations of co-administered drugs.
Taq DNA Polymerase Inhibition
DNA polymerases are essential enzymes for DNA replication and repair, making them attractive targets for anticancer agents. Due to a high degree of structural conservation, Taq DNA polymerase is often used as a model for human DNA polymerases in the search for new inhibitors. sigmaaldrich.com
Research has shown that coumarin derivatives can act as inhibitors of Taq DNA polymerase. In a study of structurally related coumarins, a derivative with a halomethyl group, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one , exhibited promising anti-polymerase activity. This highlights the potential importance of the halomethyl functional group in the inhibitory mechanism. The presence of a bromomethyl group at position 5 in this compound suggests that it may also possess inhibitory activity against Taq DNA polymerase, warranting further investigation as a potential antiproliferative scaffold.
Other Investigated Biological Activities and Pharmacological Effects of Coumarin Derivatives
The coumarin scaffold is recognized for its broad spectrum of pharmacological activities, making it a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Beyond the specific enzymatic inhibitions detailed above, coumarin derivatives have been reported to possess numerous other biological effects.
Anticancer Activity : Various coumarin derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, including leukemia, colon adenocarcinoma, and breast adenocarcinoma. nih.gov
Antimicrobial Activity : Coumarins exhibit notable antibacterial and antifungal properties. nih.govmdpi.com For example, 5-geranyloxy-7-hydroxycoumarin has been identified as a promising antibacterial agent. researchgate.net The introduction of different substituents can modulate this activity, with studies showing that electron-withdrawing groups can enhance antifungal effects. mdpi.com
Anti-inflammatory Activity : Certain coumarin derivatives have shown anti-inflammatory properties. researchgate.net
Serotonin (B10506) Receptor Antagonism : Derivatives of 5- and 7-hydroxycoumarin have been synthesized and evaluated as antagonists for the 5-HT1A serotonin receptor, indicating their potential for applications in central nervous system disorders. nih.gov
Structure-Activity Relationship (SAR) Analysis in Bromomethyl-2H-chromen-2-one Derivatives
The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring. Structure-Activity Relationship (SAR) studies provide crucial insights into how specific functional groups influence pharmacological effects.
For the this compound scaffold, the following SAR observations from related compounds are particularly relevant:
Halogen and Halomethyl Groups : The presence of a halogen, such as bromine, is significant. In one study, 6-bromo-4-bromomethyl-7-hydroxycoumarin showed reasonable cytotoxic activities against cancer cell lines. nih.gov This suggests that both the bromine atom on the aromatic ring and the bromomethyl group contribute to the biological effect. The electron-withdrawing nature of halogens can be a positive factor for certain activities, such as antifungal effects. mdpi.com The position of the halogen is also critical; for instance, meta-substitution on a side chain at position 7 was shown to be beneficial for cholinesterase inhibition. mdpi.com
Methoxy (B1213986) Group : The methoxy group is a common substituent in biologically active natural products. In some coumarin series, a methoxy group at the meta position (relative to another substituent) was important for anti-inflammatory activity, whereas its absence or replacement with a halogen led to a loss of activity. researchgate.net In the context of antimetastatic activity, electron-donating groups like methoxy have been shown to be more effective than electron-withdrawing groups in certain molecular frameworks. nih.gov The 7-methoxy group in the target compound is therefore expected to significantly influence its pharmacological profile.
Position of Substituents : The specific placement of functional groups is paramount. For example, 7,8-dihydroxycoumarins were found to be a particularly effective subgroup for anticancer activity. nih.gov The substitution pattern of this compound, with groups at positions 5 and 7, will define its specific interactions with biological targets.
Specific Academic Research and Identified Biological Targets of 5 Bromomethyl 7 Methoxy 2h Chromen 2 One
Classification as an Inhibitor/Agonist in Research Categories
There are currently no publicly accessible scientific studies that classify 5-(Bromomethyl)-7-methoxy-2H-chromen-2-one as either an inhibitor or an agonist for any specific biological target. The functional role of the bromomethyl group at the 5-position in conjunction with the methoxy (B1213986) group at the 7-position on the coumarin (B35378) scaffold has not been elucidated in the context of receptor binding or enzyme inhibition/activation.
Potential Modulation of Protein Tyrosine Kinase/RTK Pathways
An extensive review of scientific databases and research articles did not uncover any studies investigating the effect of this compound on Protein Tyrosine Kinase (PTK) or Receptor Tyrosine Kinase (RTK) pathways. While other coumarin derivatives have been explored for their potential as kinase inhibitors, no such research has been published for this specific compound.
Interaction with GAK (Cyclin G-associated Kinase)
Similarly, there is no available research detailing any interaction between this compound and Cyclin G-associated Kinase (GAK). The potential for this compound to act as a ligand or modulator of GAK has not been explored in any published studies.
Advanced Analytical and Spectroscopic Characterization Methods in 2h Chromen 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution and stereochemistry. For 5-(Bromomethyl)-7-methoxy-2H-chromen-2-one, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its synthesis and purity.
The key proton signals anticipated for this compound would include:
A singlet for the methoxy (B1213986) (-OCH₃) group protons, typically appearing in the upfield region of the aromatic spectrum.
A singlet for the bromomethyl (-CH₂Br) group protons. The electron-withdrawing bromine atom would shift this signal downfield.
Signals corresponding to the aromatic protons on the coumarin (B35378) ring system. The specific splitting patterns and chemical shifts of these protons are highly dependent on their positions and the electronic effects of the substituents.
A signal for the vinylic proton on the pyrone ring.
The integration of these signals would confirm the number of protons in each specific environment, and the coupling patterns would help to establish the connectivity of the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Bromomethyl (-CH₂Br) | ~4.5 | Singlet |
| Aromatic (C6-H) | ~6.8-7.0 | Doublet |
| Aromatic (C8-H) | ~6.8-7.0 | Doublet |
| Vinylic (C3-H) | ~6.3 | Singlet |
| Vinylic (C4-H) | ~7.8-8.0 | Singlet |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Key expected signals in the ¹³C NMR spectrum would include:
A signal for the carbonyl carbon (C=O) of the lactone ring, which is typically found in the highly deshielded region of the spectrum (~160 ppm).
Signals for the aromatic and vinylic carbons of the coumarin core.
A signal for the carbon of the methoxy group (-OCH₃).
A signal for the carbon of the bromomethyl group (-CH₂Br), which would be influenced by the attached bromine atom.
The precise chemical shifts provide a fingerprint of the carbon framework of the molecule, confirming the presence of all constituent carbon atoms in their expected chemical environments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | ~160 |
| C-O (C8a) | ~155 |
| C-OMe (C7) | ~162 |
| Aromatic/Vinylic Cs | ~100-150 |
| Methoxy (-OCH₃) | ~56 |
| Bromomethyl (-CH₂Br) | ~30-35 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₉BrO₃.
The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z). The calculated monoisotopic mass for C₁₁H₉⁷⁹BrO₃ is approximately 267.97 g/mol , and for C₁₁H₉⁸¹BrO₃, it is approximately 269.97 g/mol . Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific groups, such as the bromine atom or the methoxy group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. While specific data for the 5-bromomethyl isomer is not available, data from the 4-bromomethyl isomer can provide expected values.
Key vibrational bands would include:
A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone, typically observed in the range of 1700-1750 cm⁻¹.
Bands corresponding to the C=C stretching vibrations of the aromatic and pyrone rings, usually found between 1450 and 1620 cm⁻¹.
Stretching vibrations for the C-O-C bonds of the ether and lactone groups, which would appear in the 1000-1300 cm⁻¹ region.
Vibrations associated with the C-H bonds of the aromatic ring, methoxy group, and bromomethyl group.
Table 3: Expected IR Absorption Bands for this compound (Based on data for analogous coumarin structures)
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Lactone) | ~1720-1740 |
| C=C (Aromatic/Vinylic) | ~1610, 1560, 1450 |
| C-O-C (Ether/Lactone) | ~1270, 1130, 1080 |
| C-H (Aromatic) | ~3050-3100 |
| C-H (Aliphatic) | ~2850-2960 |
Electrochemical Methods: Cyclic Voltammetry in Bromomethyl Coumarin Studies
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For bromomethyl coumarin derivatives, this method can provide insights into their electron transfer processes and reactivity. Studies on related compounds like 7-acetoxy-4-bromomethyl-coumarin have utilized cyclic voltammetry to investigate their electrochemical reduction.
The electrochemical behavior of this compound would likely involve the reduction of the coumarin core and potentially the cleavage of the carbon-bromine bond. The cyclic voltammogram would show reduction and oxidation peaks at specific potentials, providing information about the reversibility of the redox processes and the stability of the resulting radical ions. The exact potentials would depend on the solvent, supporting electrolyte, and electrode material used. Such studies are valuable for understanding the compound's potential role in applications involving electron transfer, such as in the development of electrochemical sensors or as redox-active labels.
Computational Chemistry Approaches: Molecular Docking and DFT Studies
Computational chemistry provides theoretical insights into the molecular properties and reactivity of compounds, complementing experimental data. Density Functional Theory (DFT) and molecular docking are two powerful computational methods used in coumarin research.
Density Functional Theory (DFT) studies can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. DFT calculations can predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's reactivity and electronic transitions.
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. For a compound like this compound, molecular docking could be employed to explore its potential biological activity by simulating its interaction with various biological targets. These studies can predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition and biological function. This information is invaluable in the rational design of new therapeutic agents based on the coumarin scaffold.
Applications in Chemical Biology and Fluorescent Labeling
Utilization as Fluorescent Probes and Labels
5-(Bromomethyl)-7-methoxy-2H-chromen-2-one serves as a versatile fluorescent probe, a small molecule that exhibits a change in its fluorescence properties upon interacting with an analyte, enabling its detection. nih.govcaymanchem.com The coumarin (B35378) scaffold is characterized by strong ultraviolet absorption and blue fluorescence emission, with a high quantum yield. clockss.org These properties are advantageous for biological applications as the excitation wavelength is typically above the absorption range of proteins and nucleic acids, thus minimizing background interference. clockss.org
The reactivity of the bromomethyl group allows for the stable, covalent attachment of the fluorescent coumarin tag to various target molecules, particularly those containing nucleophilic functional groups. This labeling process imparts the fluorescent characteristics of the coumarin to the target molecule, which may otherwise lack native fluorescence, thereby facilitating its detection and analysis. caymanchem.comscbt.com An important application of this compound is in the study of nucleic acids; for instance, it has been used to specifically modify 4-thiouridine (B1664626) in tRNA, enabling the study of tRNA structure and function through fluorescence-based techniques. clockss.orgresearchgate.net
Derivatization for Detection and Quantification of Carboxylic Acids and Fatty Acids
A primary application of this compound is as a derivatizing agent for carboxylic acids, including fatty acids. scbt.comresearchgate.net Many biologically significant carboxylic acids lack a chromophore or fluorophore, making their detection by common analytical techniques like UV-Vis absorption or fluorescence spectroscopy challenging. unco.edu Derivatization with this compound converts these non-fluorescent acids into highly fluorescent esters. researchgate.net
This chemical transformation involves the reaction of the carboxylic acid group with the bromomethyl group of the coumarin derivative, typically in the presence of a catalyst such as a crown ether, to form a stable ester linkage. dntb.gov.ua The resulting coumarin ester is intensely fluorescent, allowing for the sensitive detection of the original carboxylic acid. This method has been successfully applied to a wide range of carboxylic acids, from simple aliphatic acids to more complex structures like prostaglandins (B1171923) and bile acids. researchgate.netunco.edu The high sensitivity of this method allows for the quantification of fatty acids at very low concentrations. nih.gov
Use in Chromatographic Analysis (TLC, HPLC, LC-MS)
The fluorescent derivatives of carboxylic acids generated using this compound are highly amenable to separation and analysis by various chromatographic techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). scbt.comnih.gov
In TLC , the fluorescent nature of the derivatized spots allows for easy visualization under UV light, providing a straightforward method for qualitative screening and separation of different acids. researchgate.net
For HPLC , the derivatization significantly enhances the detectability of carboxylic acids. unco.edu By using a fluorescence detector, the coumarin-tagged acids can be quantified with high sensitivity and selectivity. dntb.gov.uanih.gov This approach is widely used for the analysis of fatty acid profiles in various biological and food samples. nih.gov The reversed-phase HPLC method is commonly employed for the separation of these derivatives.
In LC-MS , the derivatization not only provides a fluorescent tag but also a moiety that can be readily ionized, improving the mass spectrometric detection of the analytes. nih.govnih.gov LC-MS and LC-MS/MS methods offer the combined advantages of chromatographic separation with the high selectivity and structural information provided by mass spectrometry. This powerful combination allows for the confident identification and quantification of a wide array of coumarin-derivatized acids in complex matrices. nih.govresearchgate.netunimib.it
Interactive Data Tables
Table 1: Examples of Carboxylic Acids Derivatized with this compound
| Analyte Class | Specific Examples | Analytical Technique | Reference |
| Fatty Acids | Palmitic acid, Oleic acid, Linoleic acid, Arachidonic acid | HPLC, TLC | researchgate.netdntb.gov.uanih.gov |
| Bile Acids | Cholic acid, Deoxycholic acid | HPLC | scbt.com |
| Prostaglandins | Prostaglandin F2α | HPLC | unco.edu |
| Aromatic Acids | Benzoic acid, Salicylic acid | TLC | researchgate.net |
| Heterocyclic Acids | Nicotinic acid | TLC | researchgate.net |
| Pharmaceuticals | 2-Phenylbutyric acid | HPLC | researchgate.net |
Table 2: Chromatographic Conditions for Analysis of Derivatized Acids
| Technique | Column Type | Mobile Phase Example | Detection Method | Reference |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient | Fluorescence (Ex: ~325 nm, Em: ~395 nm) | dntb.gov.uanih.gov |
| TLC | Silica Gel | Chloroform/Methanol mixtures | UV light | researchgate.net |
| LC-MS/MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water with additives (e.g., formic acid) | ESI or APCI, Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel 5-(Bromomethyl)-7-methoxy-2H-chromen-2-one Derivatives with Enhanced Bioactivity
The core structure of this compound serves as a versatile template for the synthesis of new chemical entities with potentially superior biological profiles. The bromomethyl group is a key functional handle, acting as an electrophilic site amenable to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments, enabling the creation of extensive derivative libraries.
Future synthetic strategies will likely focus on several key areas:
Hybridization: A prominent approach in modern drug design is the creation of hybrid molecules that combine the pharmacophoric features of two or more different drug classes to engage multiple biological targets. rsc.org The 5-(bromomethyl) position can be used to link the coumarin (B35378) scaffold to other known bioactive moieties, such as thiazole, pyrazole, or triazole rings, to potentially yield compounds with enhanced anticancer or antimicrobial activities. rsc.org
Substitution Reactions: The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, azides, alcohols) to introduce diverse side chains. This allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic optimization. Structure-activity relationship (SAR) studies have shown that substituents on the coumarin ring play a crucial role in determining biological activity. researchgate.netnih.gov For example, modifications at this position could be designed to improve interactions with specific enzyme active sites or cellular receptors.
Bioisosteric Replacement: The methoxy (B1213986) group at the C7 position could be replaced with other bioisosteres to modulate activity. For instance, replacing it with a hydroxyl group could introduce a hydrogen bond donor, while larger alkoxy groups could probe steric limits within a target's binding pocket.
The table below outlines potential synthetic modifications and the rationale for their investigation.
| Modification Strategy | Target Position | Example of Introduced Moiety | Potential Enhancement of Bioactivity |
| Nucleophilic Substitution | C5-CH₂Br | Azide, followed by click chemistry to add a triazole-linked pharmacophore | Creation of hybrid molecules with dual-action potential, improved target specificity. rsc.org |
| Nucleophilic Substitution | C5-CH₂Br | Thiol-containing groups (e.g., cysteine, glutathione) | Probing interactions with proteins, potential for covalent inhibition. |
| Hybrid Synthesis | C5-CH₂Br | Linkage to a known DNA intercalator or enzyme inhibitor (e.g., tacrine) | Development of multi-target agents for complex diseases like Alzheimer's. nih.gov |
| Bioisosteric Replacement | C7-OCH₃ | Hydroxyl (-OH), Ethoxy (-OCH₂CH₃), or Trifluoromethoxy (-OCF₃) group | Altering metabolic stability, solubility, and electronic properties to improve efficacy. |
By systematically exploring these synthetic avenues, researchers can generate a diverse portfolio of novel derivatives based on the this compound scaffold, optimized for various therapeutic applications. mdpi.comresearchgate.net
Elucidation of Detailed Molecular Mechanisms for this compound
While the broader coumarin class is known to exhibit a multitude of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities, the specific molecular targets and pathways modulated by this compound remain to be fully characterized. orientjchem.orgnih.gov A critical future direction is the detailed investigation of its mechanism of action to understand how it exerts its biological effects at a molecular level.
Potential mechanisms that warrant investigation, based on the activities of related coumarin compounds, include:
Enzyme Inhibition: Many coumarins are known to be potent enzyme inhibitors. For example, some derivatives inhibit topoisomerases, which are crucial for DNA replication and repair in cancer cells. wikipedia.org Others, like novobiocin, target the ATPase activity of DNA gyrase in bacteria. wikipedia.org Future studies should screen this compound and its derivatives against a panel of clinically relevant enzymes, such as protein kinases, carbonic anhydrases, and proteases.
Modulation of Inflammatory Pathways: Coumarins have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov Research is needed to determine if this compound can affect key signaling pathways involved in inflammation, such as the NF-κB pathway.
Interaction with Receptors: Certain coumarin derivatives have been found to bind to specific cellular receptors, such as serotonin (B10506) receptors, acting as antagonists or agonists. mdpi.com Investigating the receptor binding profile of the title compound could reveal novel therapeutic applications in neuroscience or endocrinology.
The table below summarizes known molecular targets of various coumarin derivatives, suggesting potential avenues for investigating this compound.
| Coumarin Class/Derivative | Known Molecular Target/Mechanism | Potential Therapeutic Area | Citation |
| Aminocoumarins (e.g., Novobiocin) | DNA Gyrase (bacterial Topoisomerase II) | Antibacterial | wikipedia.org |
| General Coumarins | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) production | Anti-inflammatory | nih.gov |
| Hydroxycoumarin Derivatives | Serotonin Receptor (5-HT1A) Antagonism | CNS Disorders | mdpi.com |
| Various Synthetic Coumarins | Carbonic Anhydrase Inhibition | Anticancer, Glaucoma | researchgate.net |
Elucidating the precise molecular interactions is essential for rational drug design and for identifying predictive biomarkers for therapeutic response.
Exploration of Polypharmacology and Multi-Targeting Approaches in Coumarin Research
The "one-drug, one-target" paradigm has been challenged by the complex and multifactorial nature of diseases like cancer and neurodegenerative disorders. nih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. The coumarin scaffold is an excellent starting point for developing multi-target-directed ligands (MTDLs) due to its inherent ability to interact with a wide range of biological targets. orientjchem.orgnih.gov
Future research should leverage the this compound structure to design novel MTDLs. The reactive bromomethyl group is particularly well-suited for this purpose, as it allows the coumarin core to be linked to other pharmacophores, creating a single molecule capable of modulating multiple disease-related pathways simultaneously.
Examples of such approaches include:
Alzheimer's Disease: Following the strategy of designing tacrine-coumarin hybrids, which simultaneously inhibit acetylcholinesterase (AChE) and offer antioxidant effects, derivatives of this compound could be linked to other anti-Alzheimer's agents. nih.gov
Cancer Therapy: Hybrid molecules could be designed to combine the anti-proliferative effects of the coumarin moiety with the action of another anticancer agent, such as a kinase inhibitor or a DNA-damaging agent. This could lead to synergistic effects and help overcome drug resistance. rsc.orgnih.gov
Infectious Diseases: For complex infections, a coumarin-based MTDL could be designed to inhibit a crucial bacterial enzyme while also modulating the host's inflammatory response.
This multi-targeting strategy represents a sophisticated approach to drug discovery, moving beyond single-target inhibition to address the broader network of biological interactions that underlie complex pathologies. nih.govresearchgate.net
Development of Chemical Probes for Biological Systems Based on the this compound Scaffold
Coumarins are renowned for their fluorescent properties, making them ideal scaffolds for the development of chemical probes for bioimaging and biosensing. benthamdirect.comresearchgate.net These probes are invaluable tools for visualizing and tracking biological processes in real-time within living cells. The this compound scaffold is a prime candidate for the development of a new generation of functional probes.
Key features that support this application include:
Inherent Fluorescence: The coumarin core is a natural fluorophore, and its photophysical properties (e.g., excitation/emission wavelengths, quantum yield) can be tuned by modifying its substituents. rsc.org
Reactive Handle: The 5-(bromomethyl) group provides a convenient site for covalent attachment to biomolecules of interest, such as proteins or nucleic acids. This allows for the creation of targeted fluorescent labels. acs.org
Bio-orthogonality: The coumarin scaffold can be incorporated into bio-orthogonal systems. For instance, it can be "caged" with a photolabile group, allowing its fluorescence to be "turned on" with spatiotemporal control using light. acs.org This enables precise monitoring of molecular trafficking and localization.
Future research in this area will focus on designing and synthesizing probes for specific applications:
Enzyme Activity Probes: Designing probes where the fluorescence is quenched until the probe is cleaved by a specific enzyme (e.g., a protease or esterase), leading to a "turn-on" signal upon enzymatic activity.
Ion Sensing: Modifying the scaffold with chelating agents to create probes that change their fluorescence in the presence of specific metal ions (e.g., Zn²⁺, Cu²⁺), allowing for the imaging of ion fluxes in cells. researchgate.netrsc.org
Targeted Protein Labeling: Using the bromomethyl group to covalently attach the coumarin fluorophore to a specific protein via a ligand or inhibitor, enabling the visualization of that protein's location and dynamics within the cell. acs.org
The development of such sophisticated tools based on the this compound structure will not only advance our understanding of fundamental biology but also aid in drug discovery by enabling direct visualization of drug-target engagement. researchgate.net
Q & A
Q. How do structural modifications (e.g., halogen substitution) impact biological activity in enzyme inhibition studies?
- Methodological Answer : Derivatives with halogen substituents (Cl, Br) at the benzophenone ring (ortho position) show enhanced α-glucosidase inhibition compared to methyl or methoxy groups. For example, CD-63 (Br-substituted) exhibits IC50 = 1.2 µM vs. CD-64 (methyl-substituted, IC50 = 8.5 µM). Activity correlates with electronegativity and steric hindrance, validated via molecular docking (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) .
Q. What experimental challenges arise in photoaffinity labeling using azide-functionalized derivatives, and how are they mitigated?
- Methodological Answer : Replacing the 7-methoxy group with an azide (e.g., N3BC synthesis) introduces UV instability. Mitigation strategies:
- Use amber vials to prevent photodegradation.
- Optimize crosslinking with 365 nm UV light for ≤5 min to minimize side reactions.
- Validate labeling efficiency via LC-MS (mass shift +16 Da for azide adducts) .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies often stem from poor cellular permeability or metabolic instability. Solutions:
- LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl) to derivatives while retaining bromomethyl reactivity.
- Prodrug strategies: Mask the bromomethyl group with acetylated sugars, cleaved intracellularly by esterases.
- Cellular uptake assays (flow cytometry with fluorescent derivatives) validate membrane penetration .
Q. What computational tools predict regioselectivity in electrophilic substitution reactions of coumarin derivatives?
- Methodological Answer :
- DFT calculations (Gaussian 16) : Analyze Fukui indices to identify nucleophilic sites (e.g., C5 in 7-methoxycoumarin).
- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich regions prone to bromination.
- Benchmark against experimental XRD bond lengths and angles (e.g., C-Br bond = ~1.9 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
